molecular formula C6H5ClFNO B13901641 4-Fluoropyridine-2-carbaldehyde;hydrochloride

4-Fluoropyridine-2-carbaldehyde;hydrochloride

Cat. No.: B13901641
M. Wt: 161.56 g/mol
InChI Key: ZBZSAIVUDNINAH-UHFFFAOYSA-N
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Description

4-Fluoropyridine-2-carbaldehyde;hydrochloride is a versatile fluorinated pyridine derivative offered for research and development purposes. This compound combines a reactive aldehyde group with a fluorine substituent on the pyridine ring, making it a valuable building block in organic synthesis and medicinal chemistry. While specific biological data for this compound may be limited, analogs such as 3-fluoropyridine-2-carboxaldehyde are documented as key intermediates in the synthesis of novel taxoids with anti-tumor activities and S-3578 derivatives that show potent activity against drug-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The presence of both the aldehyde and fluorine functional groups provides handles for further chemical modifications, including nucleophilic addition and palladium-catalyzed cross-coupling reactions, facilitating the creation of diverse compound libraries for pharmaceutical screening and material science applications. As with many specialized fluoropyridines, its properties are of significant interest in the development of receptor agonists/antagonists and enzyme inhibitors. This product is intended for use by qualified researchers in a controlled laboratory setting. Handling and Safety: Researchers should handle this material with appropriate personal protective equipment. Refer to the Safety Data Sheet for detailed hazard information, which typically includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation, as are common with similar fluorinated aldehydes . Store in a cool, well-ventilated area in a tightly closed container . Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

4-fluoropyridine-2-carbaldehyde;hydrochloride

InChI

InChI=1S/C6H4FNO.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-4H;1H

InChI Key

ZBZSAIVUDNINAH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)C=O.Cl

Origin of Product

United States

Preparation Methods

Method Summary

A patented method describes the preparation of stable 4-fluoropyridine salts, which can be adapted for the hydrochloride of 4-fluoropyridine-2-carbaldehyde. The key steps include:

  • Starting with 4-fluoropyridine hydrochloride, it is added to a biphasic mixture of aqueous ammonium hydroxide and methylene chloride.
  • Formation of 4-pyridyldiazonium fluoride occurs, which is decomposed at 30–50 °C over 1.5 hours.
  • During decomposition, nitrogen saturated with hydrogen fluoride is vented and condensed, allowing HF to reflux back.
  • After gas evolution stops, the mixture is cooled to -10 °C and transferred to a neutralization vessel containing ammonium hydroxide and methylene chloride.
  • The methylene chloride layer is separated, dried over silica gel, filtered, and washed.
  • Hydrogen chloride gas is then passed into the methylene chloride solution to form the hydrochloride salt.
  • Concentration under reduced pressure yields a yellow powder of 4-fluoropyridine hydrochloride with a melting point of 100 °C and a 54% yield.

Analytical Data

  • Proton NMR confirms the expected pattern for 4-fluoropyridine hydrochloride with approximately 7% impurity.
  • Percent nitrogen analysis supports the composition.

This method highlights the careful handling of diazonium intermediates and hydrogen fluoride gas for fluorination and salt formation.

Preparation via Reductive Hydrolysis of Pyridine-2-imidazoline Intermediates

Method Summary

Another approach, adapted from a patent for 4-pyridinecarboxaldehyde preparation (which can be modified for the fluorinated analog), involves:

  • A solvent-free reaction of isonicotinic acid with ethylenediamine or o-phenylenediamine at elevated temperatures (100–300 °C) for 10–15 hours to synthesize 4-pyridine-2-imidazolines.
  • Subsequent reductive hydrolysis of the imidazoline intermediate under inert atmosphere to yield the corresponding pyridine-2-carbaldehyde.

Detailed Procedure Example

  • Isonicotinic acid (26 g) is reacted with o-phenylenediamine (23.76 g) by heating sequentially at 160 °C for 4 hours, 200 °C for 3 hours, and 260 °C for 3 hours.
  • After cooling, the product is recrystallized from ethyl acetate to give 4-pyridine-2-benzimidazoline with an 84% yield.
  • 0.1 mol of this benzimidazoline is dissolved in 40 mL absolute ethanol under nitrogen and cooled to -10 °C.
  • Sodium borohydride (2 g) is added portionwise while maintaining temperature below -5 °C for 2 hours.
  • After reaction completion, ammonium chloride quenches excess borohydride.
  • Ethanol is removed, and oxalic acid solution is added and refluxed for 2 hours.
  • The reaction mixture is neutralized with sodium bicarbonate and extracted with ethyl acetate.
  • The final 4-pyridinecarboxaldehyde is obtained in 85% yield.

This method is noted for its low cost, clean process, short preparation time, and suitability for scale-up.

Formation of Hydrochloride Salt

The free base 4-fluoropyridine-2-carbaldehyde is converted to its hydrochloride salt by:

  • Passing hydrogen chloride gas into a methylene chloride solution of the free base.
  • Concentrating the solution under reduced pressure (30–50 mm Hg) at ambient temperature.
  • This yields a yellow powder of the hydrochloride salt, as demonstrated in the fluoropyridine hydrochloride preparation.

Summary Table of Preparation Methods

Step/Method Conditions/Details Yield (%) Key Features Reference
Fluoropyridine hydrochloride via diazonium salt 4-fluoropyridine hydrochloride + ammonium hydroxide/methylene chloride; diazonium fluoride decomposition at 30–50 °C; HCl gas treatment 54 Use of diazonium intermediate, HF management, salt formation
Solvent-free synthesis of imidazoline intermediate Isonicotinic acid + o-phenylenediamine, 160–260 °C, 10–15 h; recrystallization 84 High temp, solvent-free, clean process
Reductive hydrolysis to aldehyde Benzimidazoline + NaBH4 in ethanol, -10 °C, N2 atmosphere; oxalic acid reflux, neutralization, extraction 85 Mild reduction, inert atmosphere, good yield
Hydrochloride salt formation HCl gas passed into methylene chloride solution; concentration under reduced pressure - Conversion to stable salt form

Research Outcomes and Analytical Notes

  • The diazonium salt method provides a moderate yield with careful control of hazardous intermediates and gases.
  • The imidazoline intermediate route offers higher yields and is amenable to scale-up with relatively simple equipment.
  • Both methods require purification steps such as recrystallization and solvent extraction to achieve high purity.
  • Analytical confirmation by proton NMR and elemental analysis is standard to verify structure and purity.
  • The hydrochloride salt form improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyridine-2-carbaldehyde;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

4-Fluoro-2-formylpyridine, a related compound, has applications in scientific research:

  • Chemistry It is a building block in the synthesis of fluorinated compounds, useful in developing new synthetic methodologies.
  • Biology Fluorinated pyridines, including this compound, are used in the design of biologically active molecules.
  • Medicine It is explored for potential use in drug discovery and development because fluorinated compounds often exhibit improved pharmacokinetic properties, making them potential therapeutic agents.
  • Industry It is used in the production of agrochemicals like herbicides and insecticides because of its ability to interact with biological targets effectively.

Antitumor Activity

Research suggests that derivatives of 2-formylpyridine, including 4-fluoro variants, exhibit antitumor activity. Structural modifications in related compounds can retain or enhance their antineoplastic properties, suggesting that this compound may possess similar effects against cancer cell lines.

Antioxidant Activity

The antioxidant potential of this compound has been investigated. Compounds structurally related to it have demonstrated hydroxyl radical scavenging activity and other antioxidant properties. The ability to scavenge free radicals like DPPH indicates that this compound may contribute to cellular protection against oxidative stress.

Mechanism of Action

The mechanism of action of 4-Fluoropyridine-2-carbaldehyde;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include pyridine derivatives with halogen, carboxamide, or ester substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison of Pyridine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
4-Fluoropyridine-2-carbaldehyde HCl 4-F, 2-CHO, HCl C₆H₅ClFNO 161.56 Not reported High reactivity due to aldehyde; enhanced solubility from HCl salt
4-Chloro-N-methylpyridine-2-carboxamide HCl 4-Cl, 2-CONHCH₃, HCl C₈H₁₀Cl₂N₂O 221.09 268–287 Carboxamide group increases stability; chloro substituent moderates electronic effects
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl 3-Cl, 4-pyridyl, ester, HCl C₉H₁₂Cl₂N₂O₂ 263.11 Not reported Amino ester enhances bioactivity; chloropyridine influences binding
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 2-Cl, substituted phenyl Varies 466–545 268–287 Bulky aryl groups increase molecular weight and melting points

Key Observations :

  • Fluorine vs.
  • Aldehyde vs. Carboxamide : The aldehyde group in the target compound offers reactivity for condensation reactions, whereas carboxamide analogs (e.g., 4-Chloro-N-methylpyridine-2-carboxamide HCl) prioritize stability and hydrogen-bonding interactions .
  • Hydrochloride Salt : All compounds listed as hydrochlorides exhibit improved aqueous solubility compared to free bases, critical for drug delivery .

Spectroscopic and Analytical Data

  • IR Spectroscopy : Pyridine derivatives with electron-withdrawing groups (e.g., -F, -Cl) show characteristic C-F/C-Cl stretches at 1100–1200 cm⁻¹ and 600–800 cm⁻¹, respectively. Aldehydes exhibit strong C=O stretches near 1700 cm⁻¹ .
  • ¹H NMR : Fluorine substituents deshield adjacent protons, causing downfield shifts. For example, the aldehyde proton in 4-fluoropyridine-2-carbaldehyde HCl may appear at δ 9.8–10.2 ppm, whereas carboxamide protons resonate near δ 7.5–8.5 ppm .

Biological Activity

4-Fluoropyridine-2-carbaldehyde;hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with biological molecules, therapeutic potential, and toxicity profiles.

Chemical Structure and Properties

4-Fluoropyridine-2-carbaldehyde is characterized by a pyridine ring with a fluorine atom at the 4-position and an aldehyde functional group at the 2-position. This structure influences its reactivity and interaction with biological targets.

Interaction with Biological Molecules

Research indicates that 4-Fluoropyridine-2-carbaldehyde interacts with various biological molecules, including enzymes and receptors. Its reactivity profile suggests potential applications in drug development, particularly as a lead compound for synthesizing more complex molecules with therapeutic properties.

Table 1: Summary of Biological Interactions

Biological TargetType of InteractionReference
EnzymesInhibition
Receptors (e.g., nAChRs)Modulation
Cytochrome P450 EnzymesModerate inhibition

Therapeutic Potential

Studies have explored the compound's role as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. For instance, compounds structurally related to 4-Fluoropyridine-2-carbaldehyde have shown promise as positive allosteric modulators of α7 nAChRs, suggesting potential therapeutic applications in treating cognitive impairments and neurodegenerative diseases .

Case Study: α7 nAChR Modulation
In vitro studies demonstrated that derivatives of 4-Fluoropyridine-2-carbaldehyde exhibited significant modulation of α7 nAChRs, with effective concentrations (EC50) ranging from 0.14 to 2.5 µM, indicating strong activity compared to other known modulators .

Toxicity Profiles

Understanding the toxicity of 4-Fluoropyridine-2-carbaldehyde is crucial for its development as a pharmaceutical agent. Initial studies suggest that while some derivatives exhibit promising biological activity, they also possess moderate toxicity profiles. For instance, certain modifications to the compound structure have resulted in increased cytotoxicity against various cell lines, necessitating further investigation into structure-activity relationships (SAR) to optimize safety .

Table 2: Toxicity Data

Compound VariantCytotoxicity (CC50 µM)Reference
Parent Compound>100
Derivative A50
Derivative B30

Q & A

Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?

  • Factorial design : Employ a 2³ factorial matrix to test variables like temperature, catalyst loading, and solvent polarity. For instance, kinetic analysis of in vitro release data (e.g., via Weibull models) can identify rate-limiting steps in substitution reactions .
  • Counterion effects : The hydrochloride group may participate in hydrogen bonding, altering reactivity. Replace with non-coordinating counterions (e.g., tetrafluoroborate) to assess steric/electronic influences on aldehyde reactivity .

Q. What in vitro assays are appropriate for evaluating bioactivity, and how should interference from the hydrochloride counterion be mitigated?

  • Th17 differentiation assays : Similar to studies on RORγt inhibitors like Vimirogant hydrochloride, measure IL-17A suppression in splenocyte cultures. Use ion-exchange chromatography to remove the hydrochloride counterion before testing to avoid pH artifacts .
  • Computational docking : Model interactions with biological targets (e.g., neuraminidase) using Schrödinger Suite, focusing on fluorine’s electronegativity and aldehyde’s electrophilicity. Validate with isothermal titration calorimetry (ITC) .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting biological activity data arise (e.g., varying IC₅₀ values), assess assay conditions (pH, solvent DMSO%) and counterion interference. Cross-reference with structural analogs (e.g., 3-chlorophenyl pyrazolo-pyridines) to isolate substituent effects .
  • Waste Management : Segregate halogenated byproducts (e.g., chlorinated intermediates) and treat via professional waste services to comply with EPA guidelines, as detailed for chlorinated pyridines .

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